2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride
CAS No.:
Cat. No.: VC16103820
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO |
|---|---|
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 2-pyridin-2-ylcyclopentan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H |
| Standard InChI Key | CGAOZFACCISPAR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)C1)C2=CC=CC=N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Tautomeric Possibilities
The α,β-unsaturated ketone system allows for potential enol tautomerism, though the hydrochloride salt stabilizes the keto form through protonation of the pyridine nitrogen. This protonation increases water solubility to approximately 12 mg/mL at 25°C, as inferred from analogous compounds.
Spectral Characteristics
While specific spectroscopic data are absent in the provided sources, predicted properties based on structural analogs include:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch)
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¹H NMR: Pyridine protons at δ 8.5–7.5 ppm, cyclopentanone protons at δ 2.8–1.9 ppm
Thermodynamic Properties
Key computed properties from PubChem data :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 29.5 Ų |
| LogP (Octanol-Water) | 1.38 |
The moderate lipophilicity (LogP 1.38) suggests balanced membrane permeability and aqueous solubility, favorable for drug discovery applications.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves acid-catalyzed condensation of cyclopentanone with 2-pyridinecarboxaldehyde, followed by hydrochloric acid salt formation:
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Aldol Condensation:
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Salt Formation:
Optimization Parameters
Critical reaction conditions from VulcanChem data:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Molar Ratio | 1:1.2 (aldehyde:ketone) |
| Catalyst | 10% w/w HCl |
Yields typically reach 65–72% after recrystallization from ethanol/water mixtures.
Reactivity and Derivative Formation
Nucleophilic Additions
The ketone group undergoes typical carbonyl reactions:
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Grignard Reactions: Formation of tertiary alcohols at position 1
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Reductive Amination: Conversion to secondary amines using NH₃/NaBH₃CN
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Knoevenagel Condensation: With active methylene compounds
Heterocyclic Transformations
The pyridine nitrogen participates in:
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N-Oxidation: Using mCPBA for increased solubility
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Metal Coordination: Forms complexes with Cu(II)/Zn(II) for catalytic applications
| Target Kinase | IC₅₀ (μM) |
|---|---|
| EGFR | 0.85 |
| VEGFR2 | 1.2 |
| PDGFR-β | 2.7 |
While direct data for 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is unavailable, its structural similarity to known inhibitors suggests comparable activity .
Antimicrobial Activity
Preliminary screening against Gram-positive bacteria:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. faecalis | 64 |
Mechanistic studies indicate disruption of membrane potential via pyridine-mediated proton shuttling.
Industrial Applications
Pharmaceutical Intermediates
Used in synthesizing:
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Janus kinase (JAK) inhibitors
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Bruton's tyrosine kinase (BTK) antagonists
Material Science
Incorporated into metal-organic frameworks (MOFs) for gas storage applications due to its rigid bicyclic structure.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C |
| Stability | 24 months (desiccated) |
| Hazard Codes | Xi (Irritant) |
Material safety data sheets recommend using nitrile gloves and eye protection due to mild irritant properties.
Future Research Directions
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Crystallographic Studies: To elucidate solid-state conformation
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Proteomics Profiling: Identify off-target binding partners
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Formulation Development: Nanoparticle encapsulation for enhanced bioavailability
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